![molecular formula C9H9BrF3N B1406185 {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1521652-64-1](/img/structure/B1406185.png)
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
“3-Bromo-5-(trifluoromethyl)phenol” is a chemical compound with the empirical formula C7H4BrF3O and a molecular weight of 241.01 . It is commonly used in early discovery research .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(trifluoromethyl)phenol” can be represented by the SMILES stringOC1=CC(Br)=CC(C(F)(F)F)=C1
. Physical And Chemical Properties Analysis
The density of “3-Bromo-5-(trifluoromethyl)phenol” is approximately 1.8±0.1 g/cm3. It has a boiling point of 223.6±35.0 °C at 760 mmHg .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry due to its ability to enhance the biological activity of drugs. It’s been observed that trifluoromethyl-containing drugs have been approved by the FDA, indicating the importance of this functional group in medicinal chemistry . This compound could be used as a precursor in the synthesis of novel drug molecules, particularly those targeting conditions where fluorine’s unique properties are beneficial.
Agrochemical Synthesis
Compounds with a trifluoromethyl group, like the one , have shown superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests potential applications in developing new agrochemicals that could offer more effective protection against pests with potentially lower environmental impact.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with various biological targets and exert their effects.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may influence the compound’s pharmacokinetic properties.
Result of Action
Similar compounds have been associated with a variety of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the compound’s action.
properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIMADZNFGSWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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